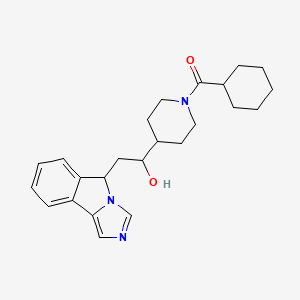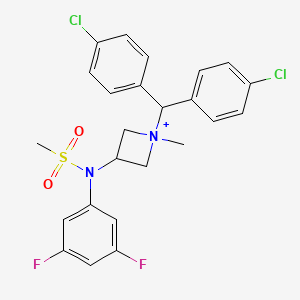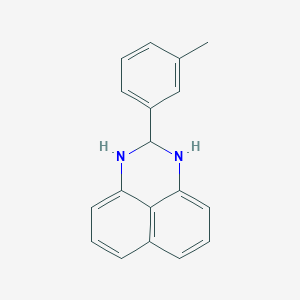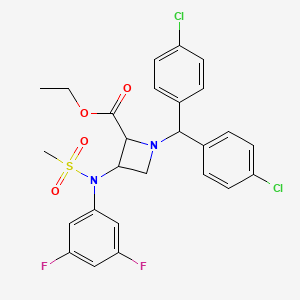![molecular formula C17H22ClN3O3S B10832849 N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminocyclopentenone compound 5 is a densely functionalized cyclopentane derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a cyclopentane ring system with nitrogen substituents, which is a structural motif prevalent in many biologically active molecules and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocyclopentenone compound 5 can be synthesized through various methods, including the azaPiancatelli rearrangement of furylcarbinols with hydroxylamines. This reaction involves the use of furfural, a renewable and inexpensive starting material derived from agricultural byproducts. The reaction conditions typically include the use of a catalytic amount of dysprosium triflate (Dy(OTf)3) in reagent-grade acetonitrile (MeCN) at 80°C .
Industrial Production Methods
Industrial production of aminocyclopentenone compound 5 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Aminocyclopentenone compound 5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a fully saturated cyclopentane ring.
Scientific Research Applications
Aminocyclopentenone compound 5 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of aminocyclopentenone compound 5 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of bromodomain-containing proteins, which play a key role in regulating gene expression and chromatin structure . The compound’s effects are mediated through its binding to these proteins, leading to changes in gene transcription and cellular function.
Comparison with Similar Compounds
Aminocyclopentenone compound 5 can be compared with other similar compounds, such as:
Cyclopentane derivatives: These compounds share the cyclopentane ring system but may have different substituents and functional groups.
Nitrogen-containing heterocycles: Compounds with nitrogen atoms in their ring structures, such as pyrrolidines and piperidines.
Uniqueness
The uniqueness of aminocyclopentenone compound 5 lies in its densely functionalized cyclopentane core with nitrogen substituents, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
List of Similar Compounds
- Cyclopentane derivatives
- Pyrrolidines
- Piperidines
Properties
Molecular Formula |
C17H22ClN3O3S |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C17H22ClN3O3S/c1-12-15(7-8-17(12)22)19-16-11-13(5-6-14(16)18)20-25(23,24)21-9-3-2-4-10-21/h5-6,11,19-20H,2-4,7-10H2,1H3 |
InChI Key |
SJCLYADRAFNYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)NC2=C(C=CC(=C2)NS(=O)(=O)N3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10832779.png)
![2-PropenaMide, N-[cis-4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]cyclohexyl]-](/img/structure/B10832786.png)
![3-(6-Allyloxy-2-naphthyl)-1-(4-piperidylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10832794.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B10832802.png)
![2-{5-[(4-Chloro-2-Methylphenyl)methoxy]-1h-Pyrazol-1-Yl}pyridine-4-Carboxylic Acid](/img/structure/B10832810.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide](/img/structure/B10832816.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide](/img/structure/B10832817.png)

![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B10832835.png)
![N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide](/img/structure/B10832840.png)



![N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10832857.png)
